![molecular formula C24H25N5O2 B2888631 3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-75-6](/img/structure/B2888631.png)

3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

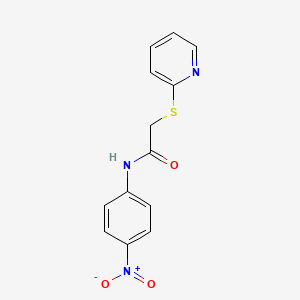

The compound is a complex organic molecule that likely contains a pyrimido[2,1-f]purine core structure, which is a type of purine derivative. Purines are heterocyclic aromatic organic compounds, which are key components of many biomolecules, including DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound likely involves a fused ring system based on the pyrimido[2,1-f]purine core. The presence of various substituents like benzyl and dimethylphenyl groups would further influence its chemical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its precise structure and the nature of its substituents. For instance, reactions could potentially occur at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

Research into compounds structurally related to "3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" has shown promise in neurodegenerative disease treatment. For instance, a series of N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones were designed to act on A2A adenosine receptors and monoamine oxidase B (MAO-B), showing potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases, notably Parkinson's disease (Załuski et al., 2019). Similarly, 8-benzyltetrahydropyrazino[2,1-f]purinediones were identified as multitarget drugs for neurodegenerative diseases, exhibiting dual-target-directed A1/A2A adenosine receptor antagonism and monoamine oxidase inhibition, suggesting advantages over single-target therapeutics (Brunschweiger et al., 2014).

Anti-inflammatory Applications

The anti-inflammatory potential of derivatives related to the specified compound has also been documented. For example, a series of substituted analogues based on 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones showed significant anti-inflammatory activity in the adjuvant-induced arthritis rat model, comparable to naproxen, highlighting their potential as anti-inflammatory agents (Kaminski et al., 1989).

Adenosine Receptor and MAO-B Interactions

Compounds within this chemical family have been investigated for their interactions with adenosine receptors and monoamine oxidase B, playing critical roles in neuroprotection and the modulation of neurodegenerative disease pathways. For example, 1,3-dialkyl-substituted tetrahydropyrimido[2,1-f]purinediones showed activity against both adenosine receptors and MAO-B, indicating their potential in treating neurodegenerative diseases (Koch et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-9-7-12-19(17(16)2)27-13-8-14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)15-18-10-5-4-6-11-18/h4-7,9-12H,8,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBPJEDDUZQTOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888548.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2888551.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2888557.png)

![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2888561.png)

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)

![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)

![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)